
4-Chloro-5-iodo-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-iodo-2-nitropyridine is an organic compound with the molecular formula C5H2ClIN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and nitro functional groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-chloro-5-iodopyridine under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing chlorine or iodine.
Reduction: The primary product is 4-Chloro-5-iodo-2-aminopyridine.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Applications De Recherche Scientifique
4-Chloro-5-iodo-2-nitropyridine finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Chloro-5-iodo-2-nitropyridine exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
4-Chloro-2-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-nitropyridine:
2-Chloro-5-iodopyridine: Lacks the nitro group, significantly altering its chemical properties and reactivity.
Uniqueness: 4-Chloro-5-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group, providing a versatile platform for various chemical transformations. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C5H2ClIN2O2 |
|---|---|
Poids moléculaire |
284.44 g/mol |
Nom IUPAC |
4-chloro-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
Clé InChI |
FPXOJGKPRAODPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1[N+](=O)[O-])I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


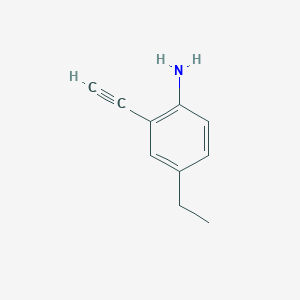
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
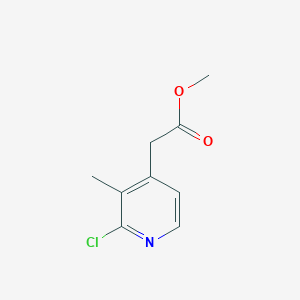
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
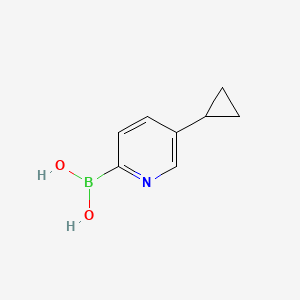
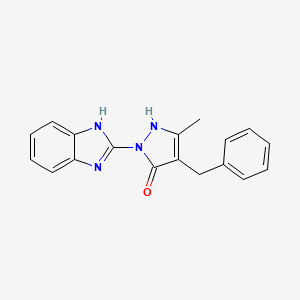
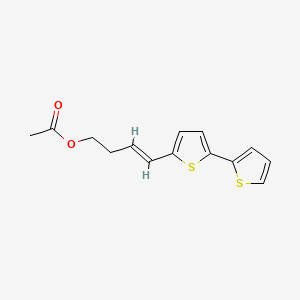


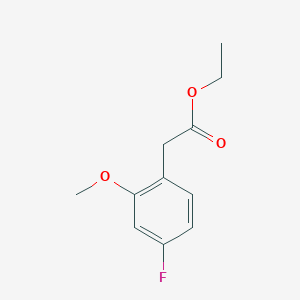
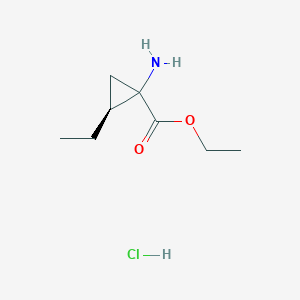
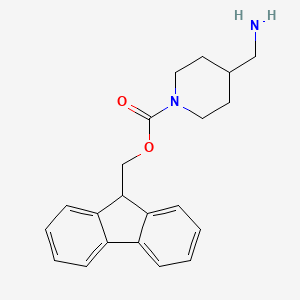
![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
